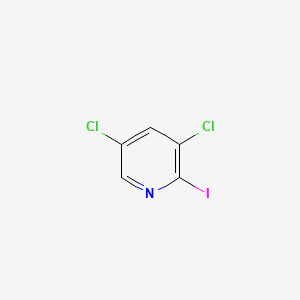

3,5-Dichloro-2-iodopyridine

Beschreibung

Significance of Halogenated Pyridine (B92270) Frameworks in Organic Synthesis

Halogenated pyridine frameworks are of paramount importance in organic synthesis due to their versatile reactivity, which allows for the construction of complex molecular architectures. acs.org The pyridine ring, a core structure in many natural products and biologically active compounds, becomes a highly adaptable building block when substituted with halogens. researchgate.net These halogen atoms act as reactive handles, enabling a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. researchgate.netuwindsor.ca The type of halogen (F, Cl, Br, I) and its position on the pyridine ring dictate the regioselectivity and rate of these reactions, offering chemists precise control over molecular design. rsc.org This controlled reactivity is crucial for synthesizing pharmaceuticals, agrochemicals, and advanced materials with specific functions. netascientific.comchemimpex.com

Overview of 3,5-Dichloro-2-iodopyridine within the Halogenated Pyridine Class

Within the broad class of halogenated pyridines, this compound is a particularly valuable synthetic intermediate. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an iodine atom at position 2. This specific arrangement of halogens provides a platform for highly selective sequential reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. mdpi.com This difference in reactivity allows for selective functionalization at the C-2 position while leaving the C-3 and C-5 chloro-substituents intact for subsequent transformations. nih.gov This chemo-selectivity makes this compound a powerful tool for creating diverse and complex substituted pyridine derivatives. acs.org

Historical Context of Synthetic Utility for Polyhalogenated Pyridines

The synthetic utility of polyhalogenated pyridines has been recognized for decades, evolving with the development of new synthetic methodologies. Initially, their use was often centered around nucleophilic aromatic substitution reactions. However, the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, such as those developed by Suzuki, Heck, and Negishi, dramatically expanded the synthetic potential of these compounds. uwindsor.cawikipedia.org Chemists learned to exploit the differential reactivity of various halogen substituents (I > Br > Cl) to achieve site-selective modifications. researchgate.net This has led to the development of sophisticated strategies for the synthesis of polysubstituted pyridines, which were previously difficult to access. nih.govresearchgate.net Polyhalogenated pyridines, including substrates like 2,3,5-trichloropyridine (B95902) and 3,5-dibromo-2,6-dichloropyridine, have become common starting materials for building complex molecules for a range of applications. mdpi.comnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHLQIBHWGBOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214350-54-5 | |

| Record name | 3,5-dichloro-2-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 3,5 Dichloro 2 Iodopyridine

Synthetic Routes and Methodologies

The synthesis of 3,5-Dichloro-2-iodopyridine is not commonly detailed in standard literature, but its preparation can be inferred from established methods for halogenating pyridines. A plausible route involves the diazotization of a corresponding aminopyridine precursor, a common method for introducing iodine into aromatic rings. For instance, a similar compound, 3,5-dibromo-4-iodopyridine, is synthesized from 3,5-dibromo-4-aminopyridine via a diazotization reaction. google.com Another general approach involves direct iodination of a pre-existing dichloropyridine or lithiation followed by quenching with an iodine source. The synthesis of 2,3-dichloro-5-iodopyridine, for example, can be achieved by lithiating 5-bromo-2,3-dichloropyridine (B1281206) and then reacting the intermediate with iodine. google.com A likely precursor for this compound would be 3,5-dichloropyridine (B137275) or 2-amino-3,5-dichloropyridine.

Spectroscopic and Crystallographic Analysis

The structural confirmation and characterization of this compound rely on standard spectroscopic and crystallographic techniques.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the structure. The ¹H NMR spectrum would be expected to show two distinct signals for the aromatic protons at C-4 and C-6. The ¹³C NMR spectrum would display five signals corresponding to the five carbon atoms of the pyridine (B92270) ring. Mass spectrometry provides confirmation of the molecular weight and isotopic pattern characteristic of a molecule containing two chlorine atoms and one iodine atom. uni.lu

| Property | Description |

| Molecular Formula | C₅H₂Cl₂IN |

| Molecular Weight | 273.88 g/mol |

| ¹H NMR | Expected to show two doublets in the aromatic region, corresponding to the protons at the C-4 and C-6 positions. |

| ¹³C NMR | Expected to show five distinct signals for the pyridine ring carbons. |

| Mass Spectrometry | The mass spectrum would confirm the molecular ion peak and the characteristic isotopic pattern for a di-chloro, mono-iodo compound. |

Table 1: Predicted Spectroscopic Data for this compound.

Crystallographic Analysis: X-ray crystallography would provide definitive proof of the structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net While the specific crystal structure for this compound is not readily available in public databases, analysis of similar structures, such as 2,6-dibromo-3,5-dimethylpyridine, reveals insights into the packing and potential non-covalent interactions like halogen bonding. nih.goviucr.org Halogen bonding is a significant interaction in the crystal lattice of many halogenated compounds. diva-portal.org

Reactivity Profile and Mechanistic Insights of 3,5 Dichloro 2 Iodopyridine

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring in 3,5-dichloro-2-iodopyridine, caused by the electron-withdrawing effects of the two chlorine atoms and the iodine atom, makes it prone to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces one of the halogen atoms on the pyridine ring.

Regioselective Substitution at the Iodine Position

In nucleophilic aromatic substitution reactions involving multi-halogenated pyridines, the position of substitution is influenced by the nature of the leaving group and the electronic effects of the substituents. The carbon-iodine bond is weaker than the carbon-chlorine bond, making the iodine atom a better leaving group. Consequently, nucleophilic attack preferentially occurs at the C2 position, leading to the displacement of the iodide ion.

Studies on related dihalopyridines have shown that the position of the halogen atoms influences the regioselectivity of the reaction. For instance, in 2,4-dichloropyridines, nucleophilic attack typically occurs at the C4 position. nih.govmdpi.com However, the presence of an iodine atom at the C2 position in this compound directs the substitution to that site.

Reactivity of Chlorine Substituents

While the iodine atom is the most reactive site for nucleophilic attack, the chlorine atoms at the C3 and C5 positions can also undergo substitution, although under more forcing conditions. The reactivity of these chlorine atoms is lower due to the stronger carbon-chlorine bond compared to the carbon-iodine bond. The position of the chlorine atoms also plays a role, with the C5-chloro substituent being generally less reactive than a C2 or C4-chloro substituent in other chloropyridines. rsc.orgwikipedia.org

Mechanistic Pathways of Substitution

Nucleophilic aromatic substitution reactions on pyridine rings typically proceed through a bimolecular addition-elimination mechanism (SNAr). benthambooks.com This pathway involves two main steps:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. benthambooks.com The negative charge is delocalized over the pyridine ring and stabilized by the electron-withdrawing nitrogen atom.

Elimination of the leaving group: The leaving group (in this case, iodide or chloride) departs, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. ambeed.comacs.org These reactions offer a versatile method for introducing a wide range of functional groups onto the pyridine ring.

Palladium-Catalyzed Reactions

Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. uwindsor.ca Several types of palladium-catalyzed reactions are applicable to this compound, with the Suzuki-Miyaura coupling being one of the most prominent.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with a halide or triflate in the presence of a palladium catalyst and a base. fishersci.comnih.gov This reaction is highly valued for its mild reaction conditions, the commercial availability and stability of boronic acids, and the ease of removal of inorganic byproducts. fishersci.com

In the context of this compound, the Suzuki-Miyaura coupling offers a regioselective method to introduce aryl or other organic groups at the C2 position. The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective coupling at the iodine-bearing carbon. baranlab.orgrsc.org

A typical protocol for the Suzuki-Miyaura coupling of this compound would involve the following components:

Substrate: this compound

Coupling Partner: An arylboronic acid or ester.

Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used, such as Pd(PPh₃)₄, Pd(OAc)₂, or more specialized catalysts with specific ligands. fishersci.comresearchgate.net

Base: A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), is required to facilitate the transmetalation step. fishersci.com

Solvent: The reaction is typically carried out in a solvent mixture, which can include water and an organic solvent like DMF. mdpi.com

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

| 2,3,5-Trichloropyridine (B95902) | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 3,5-Dichloro-2-phenylpyridine | 95% | mdpi.com |

This table illustrates a similar reaction with a related starting material, highlighting the general conditions and high yields achievable.

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound), inserting into the carbon-iodine bond to form a palladium(II) intermediate. rsc.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, replacing the halide. rsc.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. rsc.org

Research has shown that even in the absence of added ligands, palladium acetate (B1210297) can effectively catalyze the Suzuki coupling of 2,3,5-trichloropyridine with arylboronic acids in an aqueous phase, leading to the regioselective synthesis of 3,5-dichloro-2-arylpyridines in high yields. mdpi.com This suggests that similar ligand-free conditions could be applicable to this compound, offering a more environmentally friendly and cost-effective synthetic route.

Stille Coupling Applications

The Stille coupling, which involves the reaction of an organostannane with an organic halide catalyzed by a palladium complex, is a viable method for forming carbon-carbon bonds at the C-2 position of this compound. The high reactivity of the C-I bond compared to the C-Cl bonds allows for selective functionalization.

Mechanistically, the reaction is believed to proceed via an oxidative addition of the aryl iodide to a Pd(0) complex. For instance, the addition of an iodoarene like 3,5-dichloro-2,4,6-trifluoro-1-iodobenzene to Pd(PPh₃)₄ results in a cis-palladium complex, which then isomerizes to a more stable trans-complex. researchgate.net This intermediate then undergoes transmetalation with the organostannane reagent, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.netuwindsor.ca The tolerance of the Stille reaction to a wide array of functional groups makes it a powerful tool in complex molecule synthesis. uwindsor.ca While specific examples for this compound are not abundant in readily available literature, the principles of regioselectivity observed in similar systems, such as the preferential coupling at the more electron-deficient C-3 position in 3,5-dibromo-2-pyrone, can be informative. nih.gov However, in the case of this compound, the C-I bond's lability is the dominant factor directing the regioselectivity.

Sonogashira Coupling Strategies

The Sonogashira coupling is a highly effective method for the alkynylation of aryl halides and is particularly efficient for reacting with the C-2 iodo-substituent of this compound. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The significantly higher reactivity of the C-I bond over the C-Cl bonds ensures that the coupling occurs selectively at the 2-position.

Research on related di- and tri-halopyridines demonstrates the strategic potential of this reaction. For example, site-selective Sonogashira reactions on 2,3,5,6-tetrachloropyridines have been used to synthesize 2,6-dialkynyl-3,5-dichloropyridines in good yields. researchgate.net This highlights the ability to selectively target positions adjacent to the nitrogen atom, which are electronically activated. The typical reaction conditions involve a palladium catalyst like Pd(PPh₃)₄ and a copper(I) salt such as CuI in the presence of an amine base like diisopropylamine (B44863) (HNiPr₂) in a solvent such as 1,4-dioxane. researchgate.net

The general protocol for a Sonogashira coupling involves the reaction of the halo-pyridine with a terminal alkyne. Optimized conditions from studies on similar substrates, such as 2-amino-3-bromopyridines, suggest using a palladium catalyst (e.g., Pd(CF₃COO)₂), a phosphine (B1218219) ligand (e.g., PPh₃), a copper(I) additive (CuI), and an amine base (e.g., Et₃N) in a solvent like DMF at elevated temperatures. scirp.org Such conditions can be adapted for this compound to produce 3,5-dichloro-2-alkynylpyridines.

Table 1: Representative Conditions for Sonogashira Coupling of Halopyridines

| Substrate | Catalyst System | Base/Solvent | Product Type | Ref. |

| 2,3,5,6-Tetrachloropyridines | Pd(PPh₃)₄ (5 mol%), CuI (5 mol%) | HNiPr₂ / 1,4-Dioxane | 2,6-Dialkynyl-3,5-dichloropyridines | researchgate.net |

| 2-Amino-3-bromopyridines | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N / DMF | 2-Amino-3-alkynylpyridines | scirp.org |

| 4-Amino-2-bromo-5-iodopyridine | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF | 4-Amino-5-alkynyl-2-bromopyridine | nih.gov |

Negishi Coupling Methodologies

The Negishi coupling provides a powerful method for forming carbon-carbon bonds by reacting an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.orgorgsyn.org For this compound, the Negishi coupling would selectively occur at the C-2 position due to the high reactivity of the C-I bond compared to the C-Cl bonds.

The general procedure involves the preparation of an organozinc reagent, which then couples with the aryl halide in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). orgsyn.org Studies on the Negishi coupling of dichloropyridines have shown that specific ligand and catalyst systems can direct the reaction to less reactive sites. For instance, a Pd/IPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) catalytic system has been shown to be effective in promoting C-4 selective cross-coupling with organozinc reagents in 2,4-dichloropyridines. nih.gov While this addresses C-Cl bond activation, it underscores the tunability of the Negishi reaction. For the more reactive C-I bond in this compound, standard Negishi conditions using catalysts like Pd(P(t-Bu)₃)₂ or Ni(acac)₂ would be expected to efficiently yield the 2-substituted product. wikipedia.orgorganic-chemistry.org

Other Metal-Catalyzed Coupling Transformations

Beyond the Stille, Sonogashira, and Negishi reactions, this compound is a suitable substrate for other important coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, employing an organoboron reagent (boronic acid or ester) and a palladium catalyst. uwindsor.ca The reaction of this compound with an arylboronic acid would proceed with high regioselectivity at the C-2 position. A highly relevant study demonstrated the synthesis of 3,5-dichloro-2-arylpyridines via a ligand-free Suzuki reaction between 2,3,5-trichloropyridine and various arylboronic acids. mdpi.com The reaction proceeded selectively at the C-2 position, leaving the C-3 and C-5 chlorine atoms intact. This selectivity is attributed to the greater reactivity of the C-Cl bond at the C-2 position compared to those at C-3 and C-5 in that specific substrate. mdpi.com Given that a C-I bond is substantially more reactive than a C-Cl bond, the Suzuki coupling of this compound is expected to be even more efficient and selective for the C-2 position.

Table 2: Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids mdpi.com

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 92 |

| 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-tolyl)pyridine | 95 |

| 2-Methylphenylboronic acid | 3,5-Dichloro-2-(o-tolyl)pyridine | 85 |

| 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 96 |

| Reaction Conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.5 mol%), Na₂CO₃ (2 mmol), H₂O/DMF, 60°C, 12 h. |

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is a cornerstone for the synthesis of arylamines from aryl halides. rsc.orgacs.org The reaction can be applied to this compound to selectively introduce an amine functionality at the C-2 position. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. Studies on the amination of various aryl iodides, including 3-iodopyridine, have shown high efficacy using palladium catalysts with specialized phosphine ligands like XPhos. acs.orgnih.gov The reaction tolerates a wide range of amine coupling partners, including primary and secondary amines, as well as various heterocycles like morpholine.

Ligand Effects on Cross-Coupling Regioselectivity and Efficiency

The choice of ligand in palladium- or nickel-catalyzed cross-coupling reactions is critical, as it can profoundly influence not only the reaction efficiency but also the regioselectivity of the coupling, especially in polyhalogenated substrates.

For dihalopyridines, conventional palladium catalysts with ligands like triphenylphosphine (B44618) (PPh₃) or chelating phosphines like dppf (1,1'-bis(diphenylphosphino)ferrocene) typically favor reaction at the most reactive C-Hal bond, which is determined by a combination of bond dissociation energy (C-I < C-Br < C-Cl) and the electronic properties of the ring position (positions α to nitrogen are more electrophilic). rsc.org

However, the use of sterically bulky and electron-rich ligands can invert this "innate" selectivity. For example, in the Suzuki-Miyaura coupling of 2,4-dichloropyridines, using a bulky N-heterocyclic carbene (NHC) ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) directs the coupling to the C-4 position, which is typically much less reactive than the C-2 position. nih.gov This is attributed to the steric bulk of the ligand, which disfavors oxidative addition at the more hindered C-2 position.

Similar ligand-dependent selectivity has been observed in the Suzuki coupling of 3,5-dichloropyridazines, a close structural analog of 3,5-dichloropyridines. By switching the ligand, the coupling can be directed to either the C-3 or the C-5 position. nih.gov In nickel-catalyzed Suzuki-Miyaura couplings of dichloropyridines, phosphine ligands with specific electronic and steric properties (e.g., PPh₂Me) were found to be optimal for achieving high selectivity for monoarylation over diarylation. montana.edu This selectivity was rationalized by the relative rates of intramolecular oxidative addition versus ligand substitution on a key Ni(0)-π complex intermediate. montana.edu These findings underscore the power of ligand choice to control reaction outcomes in the functionalization of polyhalo-heterocycles like this compound.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic systems. wikipedia.org The strategy relies on a directing metalation group (DMG), typically a Lewis basic moiety, that coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. baranlab.orgnih.gov

In pyridine systems, the nitrogen atom itself can act as a directing group, but its coordination to the organolithium reagent also makes the ring susceptible to nucleophilic addition. harvard.edu For polyhalogenated pyridines, the halogen atoms themselves exert a strong influence. The reaction of this compound with a strong lithium amide base like lithium diisopropylamide (LDA) would be complex. Research on the closely related 2,6-dichloro-3-iodopyridine (B142405) showed that treatment with LDA leads to deprotonation at the C-4 position. capes.gov.br However, this lithiated intermediate was found to be unstable and instantaneously isomerized to a species where the lithium and iodine atoms had swapped positions. This halogen dance phenomenon is driven by the formation of a more stable organolithium species, where the C-Li bond is flanked by two halogen atoms. capes.gov.br A similar outcome could be anticipated for this compound, where initial deprotonation at C-4 or C-6 would likely be followed by a halogen dance to place the lithium at the C-2 position, displacing the iodine. This makes direct functionalization via DoM without involving the iodine atom challenging.

Functional Group Interconversions Involving Halogens

The three different halogen atoms on the this compound ring allow for a range of functional group interconversions, primarily involving the substitution of one halogen for another or for a different functional group.

The most common interconversion is the displacement of the iodine atom. As established in the cross-coupling sections, the C-I bond is the most labile and can be selectively replaced with various carbon or nitrogen nucleophiles. ambeed.com

Another important reaction is halogen exchange, often referred to as the Finkelstein reaction. While typically used to convert alkyl chlorides or bromides to iodides, the principles can apply to aryl systems under specific conditions. It is conceivable, though would require specific catalysis, to replace the iodine with bromine or chlorine, or conversely, to replace the chlorine atoms with bromine or iodine. However, the much lower reactivity of the C-Cl bonds would necessitate harsh conditions, likely leading to a mixture of products.

The halogens can also be converted to other functionalities. For example, the iodine atom can be reductively removed (hydrodeiodination) to yield 3,5-dichloropyridine (B137275). Nucleophilic aromatic substitution (SNAr) can potentially replace the chlorine atoms, particularly the one at C-5 which is para to the ring nitrogen, with nucleophiles like alkoxides or amines, although this typically requires forcing conditions due to the deactivating effect of the other chlorine and the general lower reactivity compared to the C-I bond in cross-coupling.

Applications in Advanced Organic Synthesis

A Versatile Building Block for Heterocyclic Systems

The strategic placement of chloro and iodo substituents on the pyridine (B92270) ring of 3,5-dichloro-2-iodopyridine makes it an exceptionally useful scaffold for the synthesis of a wide array of heterocyclic compounds. The differential reactivity of the carbon-halogen bonds allows for selective functionalization, enabling the introduction of various substituents at specific positions.

Construction of Substituted Pyridine Derivatives

The synthesis of substituted pyridines is a cornerstone of medicinal and materials chemistry, and this compound serves as a valuable starting material in this endeavor. The iodine atom at the 2-position is particularly susceptible to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the formation of new carbon-carbon bonds. This reactivity enables the introduction of alkyl, aryl, and other organic moieties at this position.

Furthermore, the chlorine atoms at the 3 and 5-positions can undergo nucleophilic substitution reactions, although typically under harsher conditions than the iodinated position. This tiered reactivity allows for a stepwise and controlled construction of polysubstituted pyridines. For instance, a Suzuki coupling can be performed at the C-2 position, followed by a subsequent nucleophilic substitution or another cross-coupling reaction at one of the chloro-positions. This sequential functionalization is a powerful strategy for creating complex pyridine derivatives with precise substitution patterns. organic-chemistry.org

Synthesis of Fused Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of compounds with significant interest due to their unique electronic and photophysical properties, finding applications in materials science and as potential organic light-emitting diode (OLED) components. mdpi.comscribd.com this compound can be a key precursor in the synthesis of these complex fused systems.

The reactivity of the iodo and chloro groups allows for intramolecular cyclization reactions to form fused ring systems. For example, after initial functionalization at the 2- and 3-positions with appropriate side chains, a subsequent intramolecular Heck or other palladium-catalyzed cyclization can lead to the formation of a new ring fused to the original pyridine core. The synthesis of pyridine-fused azacorannulenes, a type of nitrogen-embedded "buckybowl," highlights the utility of halogenated pyridines in constructing complex, curved aromatic structures. acs.org

Precursors in Pharmaceutical Intermediate Synthesis

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceutical agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.comgoogle.com Its utility lies in its capacity to be elaborated into more complex, biologically active molecules.

Research has shown that halogenated pyridines are valuable in the development of novel therapeutics, including antiviral and antibacterial agents. chemimpex.com The specific substitution pattern of this compound can be a key determinant of a molecule's biological activity. The ability to selectively functionalize the different halogenated positions allows for the fine-tuning of a compound's properties to optimize its efficacy and selectivity for a particular biological target.

Strategic Building Block in Agrochemical Synthesis

The agrochemical industry relies heavily on the development of novel herbicides, fungicides, and insecticides to ensure crop protection and food security. Pyridine-containing compounds have a long history of use in this sector. This compound is a valuable building block in the synthesis of new agrochemicals. chemimpex.com

For instance, it can serve as a precursor for herbicides. A patent describes the use of 2,3-dichloro-5-iodopyridine, a related isomer, as an intermediate in the preparation of herbicidal compounds. google.com The principles of its reactivity are directly applicable to the use of this compound in similar synthetic strategies. The presence of the halogen atoms can contribute to the molecule's biological activity and its persistence in the environment. The development of trifluoromethylpyridine derivatives, often synthesized from chlorinated and iodinated precursors, has been a significant area of agrochemical research. nih.govjst.go.jpsemanticscholar.org

Contributions to Advanced Material Science Precursors

The unique electronic properties of halogenated pyridines make them attractive precursors for the synthesis of advanced materials. These materials can have applications in electronics, such as in the development of conductive polymers and organic semiconductors.

The presence of the heavy iodine atom can influence the photophysical properties of molecules derived from this compound. For example, halogenated pyridines are explored for their potential in creating materials like liquid crystals. The ability to undergo cross-coupling reactions allows for the incorporation of this pyridine unit into larger polymeric structures, potentially leading to materials with tailored electronic and optical properties. The synthesis of pyridine-fused azacorannulenes, as mentioned earlier, is a prime example of how this building block contributes to the creation of novel, three-dimensional carbon-rich materials with potential applications in electronics and supramolecular chemistry. acs.org

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the structure of 3,5-dichloro-2-iodopyridine in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of the proton and carbon signals can be achieved.

For this compound, the pyridine (B92270) ring contains two protons and five carbon atoms. The substitution pattern leaves two aromatic protons (at C4 and C6) and three quaternary carbons (C2, C3, C5). While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on the known effects of halogen substituents on a pyridine ring. The electron-withdrawing nature of the chlorine atoms and the iodine atom, along with the nitrogen heteroatom, significantly influences the electronic environment of each nucleus.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table outlines the predicted chemical shifts (in ppm) for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| H4 | ~8.10 | - | Doublet (d) |

| H6 | ~8.45 | - | Doublet (d) |

| C2 | - | ~100.0 | Singlet (s) |

| C3 | - | ~135.0 | Singlet (s) |

| C4 | - | ~139.0 | Singlet (s) |

| C5 | - | ~130.0 | Singlet (s) |

| C6 | - | ~151.0 | Singlet (s) |

Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.

To overcome the limitations of 1D-NMR, especially for unambiguous assignment, two-dimensional (2D) NMR experiments are employed. hmdb.caresearchgate.net These techniques reveal correlations between nuclei, providing a comprehensive map of the molecular structure. huji.ac.il

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled to each other. For this compound, a cross-peak would be expected between the H4 and H6 signals, confirming their four-bond (⁴J) coupling through the pyridine ring. huji.ac.ilgithub.io

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. youtube.com It would show a correlation peak between the H4 signal and the C4 carbon signal, and another between the H6 signal and the C6 carbon signal. This technique is invaluable for assigning the protonated carbons in the ring. huji.ac.ilresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary (non-protonated) carbons. For instance, the H6 proton would be expected to show a strong three-bond correlation to C4 (³J) and a weaker two-bond correlation to C5 (²J). github.ioyoutube.com Similarly, the H4 proton would show correlations to C2, C3, and C5. These correlations allow for the complete and unambiguous assignment of the carbon skeleton.

Isotopic labeling is a powerful method used to confirm structural assignments and probe reaction mechanisms. thermofisher.com In the context of this compound, synthesizing the molecule with specific atoms replaced by their isotopes (e.g., ¹³C or ¹⁵N) can resolve ambiguities in NMR spectra. nih.gov

For example, the signals for the three quaternary carbons (C2, C3, C5) can be weak and difficult to distinguish in a standard ¹³C NMR spectrum. By synthesizing the compound using a ¹³C-labeled precursor, the signals for the labeled positions would be significantly enhanced. If a synthesis starts with a precursor specifically labeled at the position that becomes C2, the corresponding signal in the ¹³C spectrum can be definitively assigned.

Similarly, using a ¹⁵N-labeled pyridine precursor would allow for ¹H-¹⁵N and ¹³C-¹⁵N HMBC experiments. medchemexpress.com These would reveal long-range couplings to the nitrogen atom, confirming the connectivity of the heterocyclic ring and providing additional structural constraints.

Multi-Dimensional NMR Techniques (e.g., 2D-NMR)

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). thermofisher.comshimadzu.com This precision allows for the determination of the exact elemental formula from the measured mass. For this compound, the monoisotopic mass is calculated based on the most abundant isotopes of each element (¹H, ¹²C, ³⁵Cl, ¹⁴N, ¹²⁷I).

The presence of two chlorine atoms creates a distinctive isotopic pattern. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the molecular ion region will exhibit a characteristic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ peaks) with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms. pitt.edu

HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₅H₂Cl₂IN | uni.lu |

| Calculated Monoisotopic Mass | 272.8609 Da | uni.lu |

| Predicted [M+H]⁺ Adduct | 273.86818 m/z | uni.lu |

The close agreement between the experimentally measured mass and the calculated mass provides strong evidence for the assigned elemental composition.

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides valuable clues about the molecule's structure. researchgate.net For halogenated aromatic compounds, a common fragmentation pathway is the loss of a halogen atom. kuleuven.beacs.org

For this compound, the fragmentation under electron impact (EI) ionization would likely proceed as follows:

Loss of Iodine : The C-I bond is the weakest, so a primary fragmentation would be the loss of an iodine radical (I•) to form a dichloropyridyl cation.

Loss of Chlorine : Subsequent fragmentation could involve the loss of a chlorine radical (Cl•) or a molecule of HCl.

Ring Cleavage : At higher energies, the pyridine ring itself can fragment, often by losing a molecule of hydrogen cyanide (HCN). researchgate.net

Plausible Mass Fragments for this compound

| Fragment Ion | Proposed Formula | m/z (for ³⁵Cl) |

| [M]⁺ | [C₅H₂Cl₂IN]⁺ | 273 |

| [M-I]⁺ | [C₅H₂Cl₂N]⁺ | 146 |

| [M-I-Cl]⁺ | [C₅H₂ClN]⁺ | 111 |

| [M-I-HCl]⁺ | [C₅HClN]⁺ | 110 |

This predictable fragmentation provides a fingerprint that helps to confirm the identity and arrangement of the substituents on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. It provides exact bond lengths, bond angles, and crucial information about intermolecular interactions that govern the crystal packing.

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as 4-amino-3,5-dichloropyridine, provides significant insight into the expected structural features. nih.goviucr.org In the crystal lattice of halogenated pyridines, non-covalent interactions like halogen bonding and π–π stacking are often observed. nih.govresearchgate.net

A crystallographic study of this compound would be expected to reveal:

Planarity : The pyridine ring would be essentially planar.

Bond Lengths and Angles : Precise measurements of C-C, C-N, C-Cl, and C-I bond lengths and the internal angles of the pyridine ring would be obtained. These values would reflect the electronic effects of the three halogen substituents.

Determination of Solid-State Molecular Conformation

The geometry of the molecule is largely dictated by the electronic and steric influence of its halogen substituents. The C-Cl and C-I bond lengths and the bond angles within the pyridine ring will be influenced by the electronegativity and size of the halogen atoms. In similar structures, such as 2,6-dihalo-3,5-dimethylpyridines, the molecules are observed to be planar, though some minor distortions can occur due to steric repulsion between adjacent bulky groups. iucr.orgacs.org For instance, in 2,6-diiodo-3,5-dimethylpyridine, the pyridine ring is slightly deformed into a saddle shape due to the steric hindrance between the iodine atoms and the methyl groups. iucr.orgacs.org Given the substitution pattern of this compound, significant deviation from planarity is not anticipated, but minor distortions around the C2-I bond may be present.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. For this compound, halogen bonding is expected to be a dominant directional force in its crystal packing. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. mdpi.com The iodine atom, being the most polarizable and least electronegative of the halogens on the molecule, is the most potent halogen bond donor.

The electrophilic region, or σ-hole, is located on the halogen atom opposite to the C-X covalent bond. The strength of this interaction generally follows the trend I > Br > Cl. acs.org In the case of this compound, the iodine atom at the 2-position is a strong candidate for forming halogen bonds with nucleophilic sites on adjacent molecules.

Potential halogen bonding interactions in the crystal lattice of this compound could include:

C-I···N interactions: The most likely and strongest halogen bond would involve the iodine atom of one molecule interacting with the nitrogen atom of a neighboring pyridine ring. The nitrogen atom is a good Lewis base and a common halogen bond acceptor.

C-I···Cl interactions: The chlorine atoms on an adjacent molecule could also act as halogen bond acceptors, though they are weaker Lewis bases than the pyridine nitrogen.

Studies on related halopyridinium salts and coordination complexes have demonstrated the prevalence and strength of halogen bonds. For instance, in N-alkylated halogenopyridinium cations, C-I···I⁻ halogen bonds are notably shorter and stronger than those involving bromine or chlorine. mdpi.com Similarly, in isostructural cobalt(II) complexes with 2-halopyridines, the tendency for halogen bonding energy increases with heavier halogens, being most prominent for 2-iodopyridine (B156620). mdpi.com These findings support the prediction that the iodine atom in this compound will be the primary director of supramolecular assembly through halogen bonding.

Table 1: Predicted Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Expected Strength |

|---|---|---|---|

| Halogen Bond | C-I | N (pyridine) | Strong |

| Halogen Bond | C-I | Cl | Moderate |

| Hydrogen Bond | C-H | Cl | Weak |

| Hydrogen Bond | C-H | I | Weak |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Weak to Moderate |

Vibrational Spectroscopy (IR and Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of a molecule, which are directly related to the nature and strength of its chemical bonds. While experimental spectra for this compound are not detailed in the available literature, the expected vibrational frequencies can be discussed by comparison with related compounds. researchgate.net

The vibrational spectrum can be divided into several regions corresponding to different types of molecular motion:

Pyridine Ring Vibrations: The stretching and deformation modes of the pyridine ring typically appear in the 1600-1000 cm⁻¹ region. These include C-C and C-N stretching vibrations. The substitution pattern with heavy halogens is expected to shift these frequencies compared to unsubstituted pyridine.

C-H Vibrations: The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. The in-plane and out-of-plane bending vibrations occur at lower frequencies.

C-Cl Vibrations: The C-Cl stretching modes are typically observed in the 800-600 cm⁻¹ region. The presence of two C-Cl bonds may lead to symmetric and asymmetric stretching modes.

C-I Vibrations: The C-I stretching vibration is expected at a lower frequency due to the larger mass of the iodine atom, typically in the 600-500 cm⁻¹ range.

Low-Frequency Modes: The region below 400 cm⁻¹ will contain various bending and torsional modes of the molecule, including deformations of the C-Cl and C-I bonds.

Computational studies using Density Functional Theory (DFT) are often employed to calculate and assign vibrational frequencies for halogenated pyridines. researchgate.netresearchgate.net Such calculations on molecules like 3,5-dibromopyridine (B18299) and 2-iodopyridine have shown good agreement with experimental data and aid in the detailed assignment of vibrational modes. researchgate.netresearchgate.net A similar theoretical approach would be invaluable for a precise characterization of the vibrational spectrum of this compound.

Table 2: Predicted Vibrational Frequency Ranges for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching | 3100 - 3000 |

| Pyridine Ring Stretching (C=C, C=N) | 1600 - 1400 |

| Pyridine Ring Deformations | 1400 - 1000 |

| C-Cl Stretching | 800 - 600 |

| C-I Stretching | 600 - 500 |

| Ring and Substituent Bending Modes | < 500 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net For halogenated pyridines, DFT methods have been successfully employed to predict geometries, vibrational frequencies, and electronic characteristics. researchgate.net

Electronic Structure Analysis

The electronic structure of 3,5-dichloro-2-iodopyridine is significantly influenced by the electronegativity and size of the halogen substituents. The chlorine atoms at positions 3 and 5 are expected to act as strong electron-withdrawing groups through inductive effects, while the iodine atom at the 2-position, being less electronegative than chlorine but more polarizable, will also influence the electron distribution.

DFT calculations can provide a detailed picture of the electron density distribution and molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be the most electron-rich center, making it susceptible to protonation or coordination with Lewis acids. The regions around the halogen atoms, particularly the iodine, may exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to halogen bonding interactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Energies for Halogenated Pyridines (Note: Data for this compound is not readily available in the literature. The following table presents typical calculated values for related compounds to illustrate expected trends. The exact values depend on the level of theory and basis set used.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.45 | 6.33 |

| 2-Chloropyridine | -7.02 | -0.89 | 6.13 |

| 3,5-Dichloropyridine (B137275) | -7.25 | -1.21 | 6.04 |

| 2-Iodopyridine (B156620) | -6.85 | -1.05 | 5.80 |

This is an illustrative table based on general trends observed in computational studies of similar molecules.

Reactivity Prediction and Site Selectivity

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors such as electronegativity, chemical hardness, and the Fukui function. nih.gov These indices can predict the most probable sites for nucleophilic, electrophilic, and radical attacks.

For this compound, the presence of three halogen atoms deactivates the ring towards electrophilic aromatic substitution. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are generally activated for nucleophilic attack in pyridines. In this molecule, the iodine atom at the 2-position is the most likely leaving group in an SNAr reaction due to the weaker C-I bond compared to the C-Cl bond. Computational studies on similar halopyridines have shown that the site of nucleophilic attack can be predicted by analyzing the local electrophilicity indices. researchgate.net

Molecular Dynamics (MD) Simulations for Reaction Pathways

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including conformational changes and reaction dynamics. ebsco.com MD simulations can be used to explore the potential energy surface of a reaction and identify the most probable reaction pathways. whiterose.ac.uk

For this compound, MD simulations could be employed to study its behavior in different solvent environments and to simulate its interaction with other reactants. For instance, in an SNAr reaction, MD simulations could model the approach of a nucleophile, the formation of the Meisenheimer complex (the intermediate), and the departure of the iodide ion. Such simulations can provide valuable information about the transition states and the role of the solvent in stabilizing the intermediates and transition states. japsonline.com

Conformation Analysis and Energy Landscapes

For a rigid aromatic molecule like this compound, the conformational flexibility is limited to the rotation of any non-symmetrical substituents, which are absent in this case. Therefore, the molecule exists predominantly in a single planar conformation. Computational methods can be used to precisely determine the bond lengths, bond angles, and dihedral angles of this minimum energy structure.

While the molecule itself is rigid, its interactions with other molecules or surfaces can lead to different orientations with varying energies. Computational docking studies, for example, could explore the preferred binding orientation of this compound within a protein active site, which is crucial for drug design.

Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental spectra.

DFT calculations can predict infrared (IR) and Raman vibrational frequencies with good accuracy. researchgate.net For this compound, the calculated vibrational spectrum would show characteristic peaks for the pyridine ring stretching and bending modes, as well as the C-Cl and C-I stretching vibrations. These predicted spectra can aid in the assignment of experimental vibrational bands.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). bohrium.com The calculations would reveal the energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima in the experimental spectrum. These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The predicted 1H and 13C NMR spectra can be a powerful tool for structural elucidation and for confirming the identity of the synthesized compound.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table is populated with hypothetical but realistic values based on computational studies of similar compounds, as specific literature data for this molecule is scarce.)

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C-I Stretch | ~600-650 cm-1 |

| C-Cl Stretch | ~700-800 cm-1 | |

| Pyridine Ring Stretch | ~1550-1600 cm-1 | |

| 13C NMR | C2 (C-I) | ~110-120 ppm |

| C3, C5 (C-Cl) | ~145-155 ppm | |

| C4 | ~130-140 ppm | |

| C6 | ~150-160 ppm | |

| UV-Vis Spectroscopy | λmax (π → π*) | ~270-290 nm |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational chemistry serves as a powerful tool for investigating complex reaction mechanisms that may be challenging to elucidate through experimental studies alone. montclair.edu For substituted halopyridines, computational modeling, particularly using Density Functional Theory (DFT), provides deep insights into reaction pathways, transition state energetics, and the origins of regioselectivity in reactions such as palladium-catalyzed cross-coupling. numberanalytics.comresearchgate.net

The primary mechanistic question for a molecule like this compound is the site-selectivity of reactions, specifically the preferential activation of the C-I bond over the two C-Cl bonds. Computational models are employed to map the potential energy surface for the reaction, typically focusing on the oxidative addition step, which is often rate-determining in cross-coupling cycles. researchgate.netchemrxiv.org By calculating the Gibbs free energy of activation (ΔG‡) for the cleavage of each carbon-halogen bond, a quantitative prediction of reactivity can be made.

Studies on analogous 2,3-dihalopyridines and other multihalogenated pyridines have established a clear hierarchy of reactivity. researchgate.netnih.gov The C-I bond is consistently found to have a lower activation barrier for oxidative addition compared to C-Br and C-Cl bonds, a trend that computational models successfully replicate.

Table 1: Representative Calculated Activation Energies for Oxidative Addition to a Pd(0) Catalyst

| Reactive Site (C-X Bond) | Typical Calculated ΔG‡ (kcal/mol) | Predicted Reactivity |

| C(2)-I | Lower | Higher |

| C(3)-Cl | Higher | Lower |

| C(5)-Cl | Higher | Lower |

| Note: This table represents typical relative values based on DFT studies of similar halopyridines. Actual values depend on the specific catalyst, solvent, and computational method used. |

Computational investigations into the mechanisms of 2-halopyridines have revealed two primary pathways for the oxidative addition step. researchgate.netchemrxiv.org

Three-Centered Insertion Mechanism: This pathway is common for many aryl halides.

Nucleophilic Displacement Mechanism: This pathway is often favored for 2-halopyridines due to the electronic influence of the adjacent nitrogen atom. researchgate.net

Further mechanistic elucidation is achieved through Frontier Molecular Orbital (FMO) analysis. The symmetry and coefficients of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate are critical in predicting reactivity. chemrxiv.orgchemrxiv.org For 2-halopyridines, computational studies consistently show that the LUMO has a large orbital coefficient at the C2 position. chemrxiv.org This high coefficient indicates that the C2 position is the most electrophilic and susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst, rationalizing the high regioselectivity observed in C-C and C-N bond-forming reactions. chemrxiv.org The interaction is further stabilized by pre-coordination of the palladium catalyst to the C2=N bond, which favors the nucleophilic displacement pathway. chemrxiv.org

Table 2: Correlation of Computational Descriptors with Mechanistic Features

| Computational Descriptor | Finding for 2-Halopyridines | Mechanistic Implication |

| Activation Energy (ΔG‡) | Lower for C(2)-X bond cleavage. | Predicts high regioselectivity at the 2-position. |

| LUMO Coefficient | Highest value is on the C2 carbon. | Identifies C2 as the most electrophilic site for catalyst attack. |

| Transition State Geometry | Distances and angles consistent with nucleophilic displacement. | Supports a polar mechanism influenced by the pyridine nitrogen. chemrxiv.org |

These computational models, by providing detailed energetic and electronic data, are indispensable for understanding and predicting the chemical behavior of this compound in complex catalytic systems. montclair.edusmu.edu

Derivatives and Functionalization Strategies of 3,5 Dichloro 2 Iodopyridine

Regioselective Derivatization at Different Halogen Positions

The distinct electronic and steric environments of the halogen atoms in 3,5-dichloro-2-iodopyridine dictate the regioselectivity of its reactions. The carbon-iodine bond is generally the most labile and susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions. This is attributed to its lower bond dissociation energy compared to the carbon-chlorine bonds.

For instance, in Sonogashira coupling reactions, the iodinated position at C-2 is selectively functionalized, leaving the chloro groups at C-3 and C-5 intact. This allows for the introduction of various alkynyl groups at the 2-position. researchgate.net Similarly, Suzuki-Miyaura couplings can be performed with high regioselectivity at the C-2 position.

Conversely, nucleophilic aromatic substitution (SNAr) reactions tend to occur at the chlorine-substituted positions, particularly when activated by strongly electron-withdrawing groups. However, the iodine at the C-2 position can also influence the reactivity of the adjacent chlorine at C-3.

Metal-halogen exchange reactions also exhibit regioselectivity. Treatment with organolithium reagents can lead to the formation of a lithiated intermediate. For example, the reaction of some dichlorohalopyridines with lithium diisopropylamide (LDA) can result in lithiation at specific positions, which can then be quenched with an electrophile. capes.gov.brepfl.ch While specific studies on this compound's reaction with LDA are not detailed in the provided results, the principles of regioselectivity in related dihalopyridines are well-established. capes.gov.brepfl.ch

The following table summarizes the general regioselectivity observed in reactions of this compound:

| Reaction Type | Preferential Position of Attack | Rationale | Example Reaction |

| Transition-Metal Cross-Coupling | C-2 (Iodo) | Lower C-I bond dissociation energy. | Sonogashira, Suzuki-Miyaura |

| Nucleophilic Aromatic Substitution | C-3, C-5 (Chloro) | Dependent on activating groups and reaction conditions. | Amination, Alkoxylation |

| Metal-Halogen Exchange | Dependent on reagent and conditions | Formation of a more stable organometallic intermediate. | Lithiation with organolithium reagents |

Synthesis of Complex Analogues through Stepwise Functionalization

The differential reactivity of the halogen substituents in this compound is a key feature that allows for the synthesis of complex, polysubstituted pyridine (B92270) analogues through a stepwise functionalization approach. This strategy involves the sequential reaction of each halogen, from most to least reactive, enabling the introduction of different functionalities at specific positions.

A common synthetic route begins with a cross-coupling reaction at the more reactive C-2 iodo position. For example, a Sonogashira or Suzuki-Miyaura coupling can be employed to introduce a carbon-based substituent. The resulting 2-substituted-3,5-dichloropyridine can then undergo further functionalization at the C-3 and C-5 chloro positions. These subsequent reactions can include another cross-coupling reaction under more forcing conditions or a nucleophilic aromatic substitution.

This stepwise approach provides a high degree of control over the final structure of the molecule. For instance, a divergent synthesis can be designed where the initial 2-substituted-3,5-dichloropyridine serves as a common intermediate for the preparation of a library of analogues with diverse functionalities at the C-3 and C-5 positions.

An illustrative, though not exhaustive, synthetic sequence is presented below:

Scheme 1: Exemplary Stepwise Functionalization of this compound

Initial C-2 Functionalization:

this compound + R¹-B(OH)₂ --(Pd catalyst)--> 2-R¹-3,5-dichloropyridine (Suzuki-Miyaura Coupling)

this compound + R¹-C≡CH --(Pd/Cu catalyst)--> 2-(R¹-C≡C)-3,5-dichloropyridine (Sonogashira Coupling)

Subsequent C-3/C-5 Functionalization:

2-R¹-3,5-dichloropyridine + R²-NH₂ --(Base)--> 2-R¹,5-dichloro-3-(R²-amino)pyridine (Nucleophilic Aromatic Substitution)

2-R¹-3,5-dichloropyridine + R³-B(OH)₂ --(Pd catalyst, stronger conditions)--> 2-R¹,3-R³-5-chloropyridine (Suzuki-Miyaura Coupling)

This methodology allows for the systematic variation of substituents around the pyridine core, which is crucial for structure-activity relationship studies in drug discovery and materials science.

Structure-Reactivity Relationships of Functionalized Derivatives

Electronic Effects:

Electron-donating groups (EDGs) introduced at the C-2 position (e.g., alkyl, alkoxy) increase the electron density of the pyridine ring. This generally deactivates the ring towards nucleophilic aromatic substitution at the C-3 and C-5 positions but can facilitate electrophilic aromatic substitution if conditions allow.

Electron-withdrawing groups (EWGs) at the C-2 position (e.g., cyano, nitro, trifluoromethyl) decrease the electron density of the pyridine ring. This enhances the electrophilicity of the carbon atoms bearing the chlorine atoms, making them more susceptible to nucleophilic attack. The electron-withdrawing nature of the trifluoromethyl group, for instance, deactivates the ring towards nucleophilic substitution more strongly than iodine.

Steric Effects:

The introduction of a bulky substituent at the C-2 position can sterically hinder the approach of reagents to the adjacent C-3 chlorine atom. This can lead to preferential reaction at the more accessible C-5 position. This steric hindrance can be exploited to achieve regioselective functionalization of the two chlorine atoms.

The interplay of these electronic and steric effects determines the outcome of subsequent reactions. For example, in a Suzuki-Miyaura coupling of a 2-substituted-3,5-dichloropyridine, a bulky and electron-donating group at C-2 might favor coupling at the C-5 position.

The following table provides a qualitative overview of these relationships:

| Substituent at C-2 | Electronic Effect on Ring | Steric Hindrance at C-3 | Predicted Reactivity at C-3/C-5 (SNAr) |

| Small, Electron-Donating (e.g., -CH₃) | Increased electron density | Low | Decreased, slight preference for C-5 |

| Bulky, Electron-Donating (e.g., -tBu) | Increased electron density | High | Decreased, strong preference for C-5 |

| Small, Electron-Withdrawing (e.g., -CN) | Decreased electron density | Low | Increased, slight preference for C-5 |

| Bulky, Electron-Withdrawing (e.g., -CF₃) | Decreased electron density | Moderate | Increased, preference for C-5 |

Divergent Synthetic Pathways from this compound

The concept of divergent synthesis involves using a common starting material to generate a library of structurally diverse compounds. This compound is an excellent scaffold for such strategies due to its multiple, orthogonally reactive sites.

A divergent synthesis from this compound could begin with the selective functionalization of one position, creating a key intermediate. This intermediate can then be subjected to a variety of different reaction conditions to introduce a range of substituents at the remaining positions.

For example, after an initial Suzuki-Miyaura coupling at the C-2 position, the resulting 2-aryl-3,5-dichloropyridine can be divided into several portions. One portion could undergo a nucleophilic aromatic substitution with a variety of amines at the C-3 position. Another portion could be subjected to a second, different Suzuki-Miyaura coupling at the C-5 position. A third portion might undergo a metal-halogen exchange followed by quenching with an electrophile.

This approach allows for the rapid generation of a multitude of analogues from a single, readily available starting material. The ability to create such molecular diversity is highly valuable in high-throughput screening for drug discovery and for the development of new materials with tailored properties.

An example of a divergent pathway is outlined below:

This schematic illustrates how a single intermediate (B) can be used to access a variety of trisubstituted pyridine derivatives with different substitution patterns and functionalities.

Future Research Trajectories and Challenges

Development of More Sustainable and Efficient Synthetic Methods

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For a compound like 3,5-dichloro-2-iodopyridine, which serves as a key intermediate, the development of more sustainable and efficient synthetic methods is a paramount objective. google.com Current multi-step syntheses often involve stoichiometric reagents and generate significant waste. Future research will likely prioritize the following:

Catalytic C-H Activation: Direct, regioselective C-H iodination and chlorination of a pyridine (B92270) or chloropyridine precursor would represent a significant leap in efficiency. This approach minimizes pre-functionalization steps, thereby reducing waste and improving atom economy.

Novel Halogenation Reagents: The exploration of new, safer, and more environmentally benign halogenating agents will be crucial. This includes moving away from hazardous reagents towards those that can be generated in situ or are recyclable.

Solvent Minimization and Alternative Media: Research into performing these syntheses in greener solvents, such as water, ionic liquids, or deep eutectic solvents, or even under solvent-free conditions, will be a key trend.

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis or mechanochemistry could shorten reaction times and reduce energy consumption compared to conventional heating methods.

A comparative table of potential synthetic improvements is presented below.

| Current Method | Future Goal | Sustainability Advantage |

| Multi-step synthesis with stoichiometric reagents | Single-step C-H functionalization | Higher atom economy, reduced waste |

| Use of traditional halogenating agents | Development of recyclable/in-situ generated reagents | Improved safety, less environmental impact |

| Reactions in volatile organic solvents | Synthesis in green solvents or solvent-free | Reduced VOC emissions, lower toxicity |

| Conventional heating | Microwave or mechanochemical synthesis | Reduced energy consumption, faster reactions |

This table provides a conceptual overview of future research directions in the sustainable synthesis of this compound.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of this compound, stemming from the interplay of the electronegative chlorine atoms and the reactive carbon-iodine bond, offer fertile ground for discovering new chemical transformations. chemicalbook.com Future research is expected to delve into:

Site-Selective Cross-Coupling Reactions: While the C-I bond is the most reactive site for traditional cross-coupling reactions, developing catalytic systems that can selectively activate the C-Cl bonds would open up new avenues for sequential functionalization. researchgate.net This would allow for the controlled, stepwise introduction of different substituents onto the pyridine ring.

Domino and Multicomponent Reactions: Designing one-pot reactions where this compound undergoes a cascade of transformations to rapidly build molecular complexity is a significant goal. This could involve an initial coupling at the 2-position followed by an intramolecular cyclization involving one of the chlorine atoms.

Photoredox and Electrochemical Methods: These modern synthetic techniques can enable transformations that are difficult to achieve with traditional thermal methods. Exploring the photoredox-catalyzed or electrochemical functionalization of this compound could lead to the discovery of unprecedented reactivity.

Meta-C-H Functionalization: While challenging, recent breakthroughs in the meta-C-H functionalization of pyridines could inspire research into activating the C-4 position of the this compound ring, a currently underexplored area. analytik.newsphys.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, reproducibility, and scalability. galchimia.comresearchgate.net For the synthesis and subsequent derivatization of this compound, this integration presents several exciting research trajectories:

Continuous Flow Synthesis: Developing a robust, end-to-end flow process for the production of this compound would improve safety, particularly if hazardous intermediates or exothermic reactions are involved. researchgate.net

Automated Derivatization: Coupling flow reactors with automated purification and analysis systems would enable the rapid synthesis of libraries of this compound derivatives. This high-throughput approach is invaluable for medicinal chemistry and materials discovery programs.

Use of Solid-Supported Reagents and Catalysts: Integrating packed-bed reactors containing solid-supported catalysts or reagents into flow systems can simplify purification and allow for catalyst recycling, further enhancing the sustainability of the process. ucl.ac.uk

The potential impact of these technologies is summarized in the following table:

| Technology | Application to this compound | Key Benefit |

| Continuous Flow Chemistry | Synthesis of the core compound and its derivatives | Enhanced safety, scalability, and process control galchimia.comresearchgate.net |

| Automated Synthesis | High-throughput library generation for screening | Accelerated discovery of new drugs and materials |

| Telescoped Reactions | Multi-step synthesis of complex targets in one continuous process | Increased efficiency, reduced waste and manual labor |

| Solid-Supported Catalysts | Use in flow reactors for cross-coupling reactions | Simplified purification, catalyst reusability ucl.ac.uk |

This table illustrates the integration of modern chemical technologies with the chemistry of this compound.

Applications in Emerging Areas of Chemical Science

While this compound is a known building block, its full potential in cutting-edge areas of chemical science is yet to be realized. Future research will likely explore its application in:

Organic Electronics: The electron-deficient nature of the dichloropyridine ring could make its derivatives suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through functionalization at the 2-position is particularly attractive.

Chemical Biology and Probe Development: The reactive iodine atom allows for the attachment of reporter tags, such as fluorophores or biotin, making its derivatives useful as chemical probes to study biological systems. The pyridine core is a common feature in biologically active molecules, providing a good starting point for probe design. nih.gov

Supramolecular Chemistry and Crystal Engineering: The halogen atoms on the pyridine ring can participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of molecules into well-defined supramolecular architectures and functional crystalline materials.

Radiopharmaceutical Chemistry: The carbon-iodine bond offers a site for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I). This could enable the development of novel radiolabeled pyridines for applications in diagnostic imaging (e.g., PET or SPECT) and radiotherapy. pmarketresearch.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-Dichloro-2-iodopyridine, and what reaction conditions are critical for optimizing yield?

- Answer : this compound can be synthesized via iodination of halogenated pyridine precursors. For example, halogen exchange or direct iodination using reagents like HIO4/NaCl/silica gel/H2SO4 in water at 25–50°C is effective for introducing iodine into pyridine rings . Reaction temperature, stoichiometry of iodinating agents, and acid concentration are critical for minimizing side reactions and maximizing yield. Purification via recrystallization or column chromatography is recommended to isolate the product.

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Answer : Key methods include:

- NMR spectroscopy : To confirm substitution patterns and detect impurities (e.g., <sup>1</sup>H and <sup>13</sup>C NMR).

- Mass spectrometry (MS) : For molecular weight validation.

- HPLC : To assess purity (>98% is typical for research-grade material) .

- X-ray crystallography : For absolute structural confirmation using programs like SHELXL .

Q. What are the primary applications of this compound in organic synthesis?

- Answer : It serves as a versatile building block in:

- Cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent’s reactivity.

- Pharmaceutical intermediates : For synthesizing bioactive molecules or ligands in catalysis .

- Material science : As a precursor for functionalized heterocycles .

Advanced Research Questions

Q. What challenges arise in the regioselective iodination of 3,5-dichloropyridine derivatives, and how can competing side reactions be suppressed?

- Answer : Competing di- or tri-iodination and dehalogenation are common issues. Strategies include:

- Temperature control : Lower temperatures (e.g., 25°C) favor mono-iodination .

- Catalyst selection : Silica gel or acidic supports enhance regioselectivity .

- Protecting groups : Temporarily blocking reactive sites during synthesis .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Answer : The electron-withdrawing chlorine atoms activate the pyridine ring toward nucleophilic substitution, while the iodine atom’s position directs coupling to specific sites. Steric hindrance from chlorine at the 3 and 5 positions can slow reactions at the 2-iodo position, requiring optimized catalysts (e.g., Pd(PPh3)4) and elevated temperatures .

Q. What contradictions exist in reported crystallographic data for halogenated pyridines, and how can they be resolved?

- Answer : Discrepancies in bond lengths and angles may arise from differences in sample purity or refinement methods. Using high-resolution X-ray data (≤ 0.8 Å) and software like SHELXL with rigorous refinement protocols (e.g., TWIN/BASF corrections for twinned crystals) improves accuracy . Cross-validation with computational chemistry (DFT) is also advised .

Q. How can the thermal stability of this compound be assessed for high-temperature applications?

- Answer : Thermogravimetric analysis (TGA) under inert atmospheres reveals decomposition thresholds. For example, related dichloropyridines show ΔsubH° values of ~67 kJ/mol, indicating moderate stability up to 150°C . Differential scanning calorimetry (DSC) can detect phase transitions or exothermic decomposition events.

Methodological Guidance

Q. Designing a multi-step synthesis protocol for this compound derivatives: What steps ensure scalability and reproducibility?

- Answer :